molecular formula C22H16ClFO4 B11152346 3-[(2-chloro-6-fluorobenzyl)oxy]-8-methoxy-4-methyl-6H-benzo[c]chromen-6-one

3-[(2-chloro-6-fluorobenzyl)oxy]-8-methoxy-4-methyl-6H-benzo[c]chromen-6-one

Cat. No.: B11152346
M. Wt: 398.8 g/mol
InChI Key: YNJHPHQLBJGZHT-UHFFFAOYSA-N
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Description

3-[(2-chloro-6-fluorobenzyl)oxy]-8-methoxy-4-methyl-6H-benzo[c]chromen-6-one is a synthetic organic compound with a complex molecular structure It is characterized by the presence of a benzo[c]chromen-6-one core, substituted with various functional groups including a 2-chloro-6-fluorobenzyl group, a methoxy group, and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(2-chloro-6-fluorobenzyl)oxy]-8-methoxy-4-methyl-6H-benzo[c]chromen-6-one typically involves multiple steps, starting from readily available precursors. One common route involves the reaction of 2-chloro-6-fluorobenzyl alcohol with 8-methoxy-4-methyl-6H-benzo[c]chromen-6-one under basic conditions to form the desired product. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and a suitable solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-[(2-chloro-6-fluorobenzyl)oxy]-8-methoxy-4-methyl-6H-benzo[c]chromen-6-one can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The carbonyl group in the benzo[c]chromen-6-one core can be reduced to form a hydroxyl group.

    Substitution: The chloro and fluoro substituents on the benzyl group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

3-[(2-chloro-6-fluorobenzyl)oxy]-8-methoxy-4-methyl-6H-benzo[c]chromen-6-one has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for the development of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-[(2-chloro-6-fluorobenzyl)oxy]-8-methoxy-4-methyl-6H-benzo[c]chromen-6-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[(2-chloro-6-fluorobenzyl)oxy]-8-methoxy-4-methyl-6H-benzo[c]chromen-6-one is unique due to its specific substitution pattern and the presence of both chloro and fluoro groups on the benzyl moiety. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Biological Activity

3-[(2-chloro-6-fluorobenzyl)oxy]-8-methoxy-4-methyl-6H-benzo[c]chromen-6-one is a synthetic organic compound that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This compound, characterized by a benzo[c]chromen backbone and functional groups including chlorine and fluorine, suggests significant interactions with biological systems. Understanding its biological activity is crucial for exploring its therapeutic potential.

  • Molecular Formula : C18H16ClF O3
  • Molecular Weight : 344.77 g/mol
  • Structural Features : The compound contains a complex structure with halogenated aromatic groups, which may influence its pharmacological properties.

Biological Activities

Research indicates that this compound exhibits several promising biological activities:

  • Anti-inflammatory Activity :
    • Studies suggest that compounds with similar structures can modulate inflammatory pathways, potentially inhibiting the release of pro-inflammatory cytokines such as IL-6 and TNF-α. These effects are critical in conditions like arthritis and other inflammatory diseases.
  • Anti-cancer Activity :
    • Preliminary findings indicate cytotoxic effects against various cancer cell lines. The compound's ability to interfere with cellular signaling pathways involved in cancer proliferation is currently under investigation. Similar compounds have shown effectiveness in reducing tumor growth and inducing apoptosis in cancer cells .
  • Antimicrobial Activity :
    • While the primary focus has been on anti-inflammatory and anti-cancer activities, some derivatives of related compounds have demonstrated limited antimicrobial properties against specific bacterial strains, suggesting potential for broader applications in treating infections .

The specific mechanisms through which this compound exerts its biological effects are still being elucidated. However, it is hypothesized that the presence of halogens enhances lipophilicity, allowing for better membrane penetration and interaction with intracellular targets.

Comparative Analysis

A comparison with structurally similar compounds can provide insights into the unique properties of this compound:

Compound NameStructural FeaturesUnique Properties
8-MethoxyflavoneLacks halogen substituentsKnown for neuroprotective effects
2-Chloro-6-fluorobenzyl etherSimilar ether linkagePotentially more soluble in organic solvents
4-MethylcoumarinContains a coumarin backboneExhibits strong fluorescence properties

The unique combination of halogenated aromatic groups and the benzo[c]chromen structure may confer distinct biological activities not observed in its analogs.

Case Studies

Recent studies have highlighted the potential of similar compounds in clinical settings:

  • Case Study on Anti-cancer Effects :
    • A study evaluated the cytotoxicity of various benzo[c]chromen derivatives against solid tumor cell lines, revealing that certain modifications significantly enhance their efficacy against cancer cells. The results indicated a dose-dependent response, emphasizing the need for further exploration of structure-activity relationships .
  • Case Study on Inflammatory Response :
    • Another investigation focused on the anti-inflammatory properties of related compounds, demonstrating their ability to reduce cytokine levels in vitro. This suggests that modifications to the chemical structure could lead to enhanced therapeutic agents for inflammatory diseases .

Properties

Molecular Formula

C22H16ClFO4

Molecular Weight

398.8 g/mol

IUPAC Name

3-[(2-chloro-6-fluorophenyl)methoxy]-8-methoxy-4-methylbenzo[c]chromen-6-one

InChI

InChI=1S/C22H16ClFO4/c1-12-20(27-11-17-18(23)4-3-5-19(17)24)9-8-15-14-7-6-13(26-2)10-16(14)22(25)28-21(12)15/h3-10H,11H2,1-2H3

InChI Key

YNJHPHQLBJGZHT-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC2=C1OC(=O)C3=C2C=CC(=C3)OC)OCC4=C(C=CC=C4Cl)F

Origin of Product

United States

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